Isoheptadecylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94246-79-4 |
|---|---|
Molecular Formula |
C17H37N |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
15-methylhexadecan-1-amine |
InChI |
InChI=1S/C17H37N/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h17H,3-16,18H2,1-2H3 |
InChI Key |
OLHYAXGUOJWHBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Isoheptadecylamine
General Principles of Aliphatic Amine Synthesis Relevant to Isoheptadecylamine
The synthesis of aliphatic amines, including branched structures like this compound, is grounded in several fundamental organic reactions. These methods generally involve the formation of a carbon-nitrogen bond and, in some cases, subsequent reduction or rearrangement steps. lumenlearning.com For a specific target like this compound (a primary amine with a branched C17 backbone), the most relevant industrial and laboratory methods include reductive amination, rearrangement of carboxylic acid derivatives, and the reduction of corresponding nitrogen-containing compounds. libretexts.orgfirsthope.co.insavemyexams.com
Key synthetic approaches applicable to this compound include:
Reductive Amination : This is a highly versatile method that converts a carbonyl group into an amine via an intermediate imine. wikipedia.orgscienceinfo.com For this compound, the corresponding ketone (e.g., 15-methyl-2-hexadecanone) would react with ammonia (B1221849) in the presence of a reducing agent. orgoreview.comnih.gov This method is advantageous as it can directly form primary, secondary, or tertiary amines depending on the nitrogen source used. scienceinfo.comorgoreview.com The process avoids the overalkylation often seen in other methods. scienceinfo.com
Hofmann and Curtius Rearrangements : These reactions convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. libretexts.orgjove.com The Hofmann rearrangement uses a primary amide treated with bromine and a base. libretexts.orgtcichemicals.com The Curtius rearrangement involves the thermal decomposition of an acyl azide, which can be prepared from a carboxylic acid. nih.govrsc.org These methods are known for producing high yields of primary amines without contamination from secondary or tertiary amines. jove.com
Reduction of Nitrogen-Containing Compounds : Primary amines can be synthesized by the reduction of nitriles or amides. lumenlearning.comlibretexts.org The reduction of a nitrile with a reagent like lithium aluminum hydride (LiAlH₄) results in a primary amine with an additional carbon atom compared to the starting alkyl halide used to make the nitrile. libretexts.org Amide reduction converts carboxylic acids and their derivatives into amines with the same number of carbons. libretexts.org
Table 1: Comparison of General Synthesis Methods for Primary Aliphatic Amines
| Method | Starting Material | Key Reagents | Key Features |
|---|---|---|---|
| Reductive Amination | Ketone or Aldehyde | Ammonia (for 1° amine), Reducing Agent (e.g., H₂/Catalyst, NaBH₃CN) | Forms C-N bond and reduces it in one pot; avoids overalkylation. wikipedia.orgscienceinfo.com |
| Hofmann Rearrangement | Primary Amide | Br₂, NaOH, H₂O | Produces a primary amine with one less carbon atom; good yield. libretexts.orglibretexts.org |
| Curtius Rearrangement | Acyl Azide (from Carboxylic Acid) | Heat, then H₂O | Versatile for various carboxylic acids; proceeds through an isocyanate intermediate. nih.govrsc.org |
| Nitrile Reduction | Alkyl Nitrile | LiAlH₄ or H₂/Catalyst | Adds a -CH₂NH₂ group to the alkyl chain. lumenlearning.comlibretexts.org |
| Ammonolysis of Alkyl Halides | Alkyl Halide | Excess Ammonia (NH₃) | A nucleophilic substitution reaction that often leads to a mixture of primary, secondary, and tertiary amines. firsthope.co.instudymind.co.uk |
Advanced Synthetic Pathways for Alkoxylated this compound Derivatives
The functionalization of this compound to produce alkoxylated derivatives, particularly ethoxylates and propoxylates, is a significant area of industrial chemistry. These derivatives are often used as surfactants and adjuvants. google.comgoogle.com The synthesis typically involves the reaction of this compound with an alkylene oxide, such as ethylene (B1197577) oxide (EO) or propylene (B89431) oxide (PO).
A common industrial method for producing alkoxylated amines with a desired, narrow distribution of homologues involves a two-stage process: google.comgoogle.com
Uncatalyzed Alkoxylation : this compound is first reacted with a limited amount of ethylene oxide (typically 2 to 7 moles) without a catalyst. This initial reaction is performed at elevated temperatures, generally between 90°C and 130°C. google.comgoogle.com
Catalyzed Alkoxylation : The intermediate from the first stage is then reacted with additional ethylene oxide in the presence of a catalyst. Lewis acids, such as boron trifluoride (BF₃), are often used to promote a "peaked" distribution of ethoxymers, where the concentration of homologs is highest in the middle of the distribution range. google.comgoogle.com This catalyzed step is exothermic and requires careful temperature control. google.com
This controlled, two-step approach allows for the creation of products with specific physical and chemical properties tailored for applications like herbicidal formulations. google.com
Mechanistic Investigations of this compound Formation and Derivatization
Mechanism of Formation via Reductive Amination
The formation of this compound via reductive amination of the corresponding ketone proceeds through a well-established two-step mechanism within a single pot: numberanalytics.com
Imine Formation : The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the ketone. youtube.com This forms a tetrahedral intermediate known as a carbinolamine. youtube.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). youtube.com Subsequent elimination of water leads to the formation of a protonated imine, or an iminium ion. scienceinfo.comchemistrysteps.com
Reduction : The iminium ion is highly electrophilic and more susceptible to reduction than the initial ketone. youtube.com A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen with a metal catalyst, delivers a hydride ion to the carbon of the C=N double bond. scienceinfo.comchemistrysteps.com This reduction step forms the final primary amine. scienceinfo.com NaBH₃CN is a particularly useful reagent because it is selective for reducing the iminium ion in the presence of the less reactive ketone. scienceinfo.com
Mechanism of Derivatization via Alkoxylation
The alkoxylation of this compound involves the nucleophilic ring-opening of an epoxide (like ethylene oxide). The primary amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks one of the carbon atoms of the epoxide ring, which is strained and thus reactive. This attack causes the carbon-oxygen bond of the epoxide to break, with the electrons moving to the oxygen atom, forming an alkoxide intermediate. This intermediate is then protonated (typically by another amine molecule or during workup) to yield the hydroxyethyl (B10761427) derivative. This process can continue, with the newly formed secondary amine or the terminal hydroxyl group acting as a nucleophile to add further units of the alkylene oxide.
Catalytic Approaches in this compound Synthesis Research
Catalysis is central to the efficient and selective synthesis of amines. For a branched primary amine like this compound, catalytic methods are crucial for both its direct synthesis and the synthesis of its precursors.
Catalysis in Reductive Amination: The direct reductive amination of a ketone can be achieved using several catalytic systems: wikipedia.orgacs.org
Heterogeneous Catalytic Hydrogenation : This is an economical and effective method, especially for large-scale production. acs.org Common catalysts include transition metals like palladium (Pd), platinum (Pt), or nickel (Ni) on a solid support (e.g., carbon). wikipedia.orgfrontiersin.org Raney nickel is a frequently used catalyst for this purpose. frontiersin.org These systems use molecular hydrogen (H₂) as the reducing agent.
Homogeneous Catalysis : Homogeneous catalysts, such as certain iridium and ruthenium complexes, have been developed for reductive amination. wikipedia.orgorganic-chemistry.org These are often noted for their high activity and selectivity under milder conditions. For instance, Cp*Ir complexes have been shown to effectively catalyze the direct reductive amination of ketones to primary amines using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org
Transfer Hydrogenation : This approach uses a source other than H₂ gas to provide the hydrogen for reduction. For example, formic acid or isopropanol (B130326) can be used as hydrogen donors in the presence of a suitable catalyst. frontiersin.orgorganic-chemistry.org Gold nanoparticles supported on titania have been used with formic acid for the reductive amination of aldehydes. frontiersin.org
"Borrowing Hydrogen" Catalysis: A modern and highly atom-economical approach is the "borrowing hydrogen" (also known as hydrogen autotransfer) methodology. scribd.commdpi.comencyclopedia.pub This process allows for the direct amination of alcohols, which are often readily available starting materials. dntb.gov.ua The mechanism involves a transition metal catalyst (typically based on Ru or Ir) that temporarily "borrows" hydrogen from the alcohol, oxidizing it to an intermediate ketone. scribd.comacs.org This ketone then reacts with ammonia to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the final amine, regenerating the catalyst in the process. encyclopedia.pubacs.org This method produces water as the only byproduct. dntb.gov.ua
Table 2: Selected Catalytic Systems for Amine Synthesis
| Catalytic Method | Catalyst Type | Example Catalyst | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | Heterogeneous Noble Metal | Pd/C, Pt/C | Widely used, effective for large scale, but can reduce other functional groups. acs.orgfrontiersin.org |
| Catalytic Hydrogenation | Heterogeneous Non-Noble Metal | Raney Ni, Co nanoparticles | Cost-effective alternative to noble metals; high selectivity can be achieved. wikipedia.orgorganic-chemistry.org |
| Transfer Hydrogenation | Homogeneous Noble Metal | Au/TiO₂, [RuCl₂(p-cymene)]₂ | Uses hydrogen donors like formic acid or silanes; avoids high-pressure H₂ gas. frontiersin.orgorganic-chemistry.org |
| Borrowing Hydrogen | Homogeneous Noble Metal | Ru and Ir complexes | High atom economy; uses alcohols as starting material; water is the only byproduct. scribd.commdpi.comacs.org |
Functionalization Strategies for this compound and its Analogs
Beyond alkoxylation, the primary amine group of this compound serves as a versatile handle for a wide range of chemical modifications to produce various analogs. These derivatization strategies are crucial for altering the molecule's properties or for analytical purposes.
Acylation : Reaction with acyl chlorides or anhydrides converts the primary amine into a secondary amide. This is a fundamental transformation in organic synthesis.
Sulfonylation : Reacting this compound with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide.
Derivatization for Analysis : For analytical techniques like High-Performance Liquid Chromatography (HPLC), where aliphatic amines lack a strong chromophore for UV detection, pre-column derivatization is essential. thermofisher.comsigmaaldrich.com Common derivatizing agents that attach a UV-absorbing or fluorescent tag to the amine include:
o-Phthalaldehyde (OPA) : Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comresearchgate.net
9-Fluorenylmethyl Chloroformate (FMOC-Cl) : Reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.com
Phenylisothiocyanate (PITC) : Reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives that can be detected by UV absorption. thermofisher.comscribd.com
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) : A reagent that reacts readily with primary amines to form stable, detectable derivatives for HPLC analysis. sigmaaldrich.com
These functionalization strategies enable the synthesis of a diverse library of this compound analogs with tailored properties for various chemical and industrial applications.
Interfacial and Colloid Chemistry of Isoheptadecylamine
Fundamental Studies on Surfactant Properties and Self-Assembly Behavior
As a surfactant, isoheptadecylamine possesses an amphiphilic molecular structure, consisting of a hydrophilic primary amine head group and a hydrophobic branched C17 hydrocarbon tail. This structure dictates its behavior at interfaces and in solution. When dissolved in a polar solvent like water, this compound molecules will initially accumulate at the surface, orienting themselves to minimize the unfavorable contact between the hydrophobic tail and the water molecules.
Above a certain concentration, known as the critical micelle concentration (CMC), these molecules are expected to spontaneously self-assemble into organized aggregates called micelles. In aqueous solutions, these micelles would feature a core composed of the hydrophobic isoheptadecyl tails, shielded from the water by an outer shell of the hydrophilic amine head groups. The branched nature of the hydrocarbon tail would likely influence the packing of the molecules within the micelle, potentially leading to a less compact structure and a higher CMC compared to its linear isomer, n-heptadecylamine.
| Compound | Structure | Expected Critical Micelle Concentration (CMC) Range (M) |
|---|---|---|
| This compound | Branched C17H35NH2 | Estimated to be in the range of 10-4 - 10-3 |
| n-Heptadecylamine | Linear C17H35NH2 | Expected to be lower than the iso- form |
| Octadecylamine | Linear C18H37NH2 | ~10-4 |
Adsorption Phenomena and Surface Activity at Liquid-Air and Liquid-Solid Interfaces
The surface activity of this compound is a direct consequence of its amphiphilic nature. At a liquid-air interface, such as the surface of water, this compound molecules would adsorb and form a monolayer, with the hydrophilic amine groups in the water and the hydrophobic tails extending into the air. This adsorption reduces the surface tension of the water. The effectiveness of a surfactant is often measured by the concentration required to achieve a significant reduction in surface tension.
Similarly, at a liquid-solid interface, this compound can adsorb onto the solid surface. The nature of this adsorption depends on the polarity of the solid surface and the liquid phase. For instance, on a negatively charged surface in an aqueous environment, the positively charged (protonated) amine head group would facilitate strong electrostatic adsorption. This property is utilized in applications such as adhesion promoters and dispersing agents.
Detailed quantitative data on the surface excess concentration, the area occupied by each molecule at the interface, and the Gibbs free energy of adsorption for this compound are not available in the surveyed literature.
Micellization Thermodynamics and Kinetics of this compound Systems
The kinetics of micellization involve two main relaxation processes: a fast process related to the exchange of surfactant monomers between the bulk solution and existing micelles, and a slower process associated with the formation and dissolution of entire micelles. The timescale for these processes can range from microseconds to seconds.
Specific thermodynamic parameters and kinetic data for the micellization of this compound have not been reported in the available scientific literature. A general representation of the thermodynamic parameters for micellization is provided in the table below.
| Thermodynamic Parameter | Symbol | Expected Sign for Micellization in Water | Significance |
|---|---|---|---|
| Gibbs Free Energy of Micellization | ΔG°mic | Negative | Indicates a spontaneous process |
| Enthalpy of Micellization | ΔH°mic | Can be positive or negative | Represents the heat change during micelle formation |
| Entropy of Micellization | ΔS°mic | Positive | Often the main driving force due to the hydrophobic effect |
Interactions with Emulsions and Dispersions: Research Perspectives
This compound's use in agricultural formulations suggests its role as an emulsifier or dispersing agent. Emulsions are mixtures of two immiscible liquids, like oil and water, where one liquid is dispersed as droplets in the other. Dispersions involve solid particles suspended in a liquid. Surfactants like this compound are crucial for the formation and stabilization of these systems.
As an emulsifier, this compound would adsorb at the oil-water interface, forming a protective layer around the dispersed droplets. This layer prevents the droplets from coalescing and the emulsion from separating. The branched structure of the isoheptadecyl tail may provide steric hindrance that contributes to the stability of the emulsion.
As a dispersing agent for solid particles in a liquid, this compound would adsorb onto the surface of the particles, preventing them from aggregating and settling. The effectiveness would depend on the chemical nature of the particles and the liquid.
Future research could focus on quantifying the stabilizing effect of this compound in various oil-in-water and water-in-oil emulsions, as well as its efficiency as a dispersant for different types of solid particles. Investigating the influence of its branched structure on emulsion stability compared to linear analogues would also be a valuable area of study.
Role in Permeation Enhancement Mechanisms in Membrane Science
Certain surfactants can act as permeation enhancers, facilitating the transport of active molecules across biological membranes, such as the skin or plant cuticles. While there is no specific research available on this compound as a permeation enhancer, its structural features suggest a potential for such activity.
The proposed mechanism for amine-based permeation enhancers involves the disruption of the ordered lipid bilayer of the membrane. The surfactant molecules could insert themselves into the membrane, increasing its fluidity and creating transient pores or defects through which other molecules can pass more easily. The primary amine head group could also interact with components of the membrane, further altering its structure. The lipophilic branched tail would favor partitioning into the lipid regions of the membrane.
Further investigation is required to establish and characterize the potential of this compound as a permeation enhancer and to elucidate its specific mechanism of action in various types of membranes.
Isoheptadecylamine in Agrochemical Systems Research
Role as an Adjuvant in Herbicide Formulations: Mechanistic Insights
An adjuvant in a herbicide formulation serves to enhance the effectiveness of the active ingredient. The mechanisms often involve improving spray droplet retention on leaf surfaces, increasing the penetration of the herbicide through the plant's protective cuticle, and facilitating its translocation to the target site within the plant. Fatty amine ethoxylates, a class of non-ionic surfactants to which isoheptadecylamine belongs, are known to function in this capacity. They can reduce the surface tension of the spray solution, leading to better spreading and coverage on the waxy surfaces of leaves.
However, specific mechanistic studies detailing how this compound, in particular, interacts with herbicide molecules and plant tissues are not described in the available literature. Research that would elucidate its specific mode of action as an adjuvant—such as its critical micelle concentration in formulation, its effect on the solubility of specific herbicides, or its precise interactions with the epicuticular wax layer—is not publicly documented. A patent for alkoxylated asymmetric alkylamine surfactants as adjuvants does mention this compound, but only in the context of related art, without providing specific details on its performance or mechanism. google.com
Research on Efficacy Enhancement of Herbicidal Compositions
The addition of an adjuvant is a common strategy to boost the bioefficacy of a herbicide, potentially allowing for lower application rates of the active ingredient while achieving the same or better level of weed control. Research in this area typically involves greenhouse and field trials to compare the performance of a herbicide with and without the adjuvant, and against other standard adjuvants.
While numerous studies demonstrate the efficacy-enhancing properties of various fatty amine-based adjuvants with herbicides like glyphosate, specific research data quantifying the efficacy enhancement provided by this compound is not present in the reviewed sources. Data tables from such studies would typically show metrics like percent weed control, biomass reduction, or crop yield in the presence of the herbicide-adjuvant combination compared to the herbicide alone. The absence of such data for this compound makes it impossible to detail its specific contributions to the efficacy of any particular herbicidal composition.
Investigations of Interactions with Plant Surfaces and Cuticular Membranes
The primary barrier to the entry of foliar-applied herbicides is the plant cuticle, a waxy layer covering the epidermis. Understanding how an adjuvant interacts with this barrier is key to optimizing herbicide uptake. Research in this area often uses techniques like scanning electron microscopy to visualize changes in the cuticle structure, or diffusion cell experiments to measure the rate of herbicide penetration through isolated cuticles.
General research indicates that surfactants can disrupt the organization of cuticular waxes, creating pathways for herbicide absorption. However, specific investigations into the interaction of this compound with plant surfaces and cuticular membranes are not found in the public scientific literature. Therefore, details on how it might alter cuticle permeability, its rate of absorption into the cuticle, or its effect on the hydration of the leaf surface are unknown.
Computational and Theoretical Studies on Isoheptadecylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like isoheptadecylamine at the electronic level. wikipedia.orgaspbs.com These calculations can provide a wealth of information about its electronic structure, which in turn dictates its reactivity and intermolecular interactions.
For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. From the optimized structure, a variety of electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (negatively charged) and electron-poor (positively charged) regions of the molecule. In this compound, the lone pair of electrons on the nitrogen atom of the amine group would be expected to be a region of high electron density, making it a primary site for protonation and interaction with electrophiles.
Key parameters derived from quantum chemical calculations that inform reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atom, while the LUMO would be distributed across the alkyl chain. The precise energy values would depend on the specific isomeric structure of the "iso" group.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Predicted Characteristic | Significance |
| Optimized Geometry | Branched C17 alkyl chain with a terminal NH2 group. | Influences packing, steric hindrance, and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Negative potential localized on the nitrogen atom. | Indicates the primary site for protonation and hydrogen bonding. |
| HOMO Energy | Relatively high, localized on the nitrogen lone pair. | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Lower, distributed over the alkyl chain. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Moderate. | Indicator of chemical reactivity and stability. |
This table presents predicted characteristics based on the general principles of quantum chemistry as applied to alkylamines. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. wikipedia.orgnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamic processes of this compound in different environments, such as in aqueous solution or at interfaces. mdpi.comnih.govmdpi.com
In an aqueous environment, MD simulations can be used to study the hydration of the this compound molecule. These simulations would reveal the arrangement of water molecules around the hydrophilic amine headgroup and the hydrophobic alkyl tail. The amine group would be expected to form hydrogen bonds with surrounding water molecules, while the branched alkyl chain would disrupt the local hydrogen-bonding network of water, leading to the hydrophobic effect. The branching of the alkyl chain would likely create more complex and less ordered hydration shells compared to a linear alkylamine of the same carbon number. researchgate.net
MD simulations are also instrumental in studying the behavior of this compound at interfaces, such as the air-water interface. uq.edu.auberkeley.edu At this interface, this compound molecules would orient themselves with the hydrophilic amine group in the water phase and the hydrophobic tail extending into the air. Simulations can provide information on the tilt angle of the alkyl chain with respect to the interface normal, the surface coverage, and the ordering of the molecules in the interfacial layer. The branched nature of the tail would influence the packing efficiency at the interface, likely leading to a less ordered and more expanded monolayer compared to its linear counterpart. researchgate.net
The choice of force field is a critical aspect of MD simulations. For a molecule like this compound, force fields such as CHARMM or AMBER, which are parameterized for biomolecules and organic liquids, could be adapted. nih.govnih.gov The accuracy of the simulation results is highly dependent on the quality of these parameters, which define the potential energy of the system as a function of atomic coordinates.
Table 2: Potential Molecular Dynamics Simulation Setups for this compound
| Simulation Environment | Key Properties to Investigate | Expected Insights |
| Aqueous Solution | Hydration structure, Radial Distribution Functions (RDFs), Hydrogen bonding dynamics. | Understanding of solute-solvent interactions and the hydrophobic effect of the branched tail. |
| Air-Water Interface | Surface adsorption, Molecular orientation (tilt angle), Surface pressure-area isotherms. | Elucidation of its behavior as a surfactant and the structure of the resulting monolayer. |
| This compound Aggregate (Micelle) | Aggregation number, Micelle shape and size, Dynamics of monomer exchange. | Insights into the self-assembly process and the structure of the resulting aggregates. |
This table outlines potential simulation setups and the types of data that could be generated. Specific results would depend on the execution of these simulations.
Theoretical Modeling of Interfacial Adsorption and Self-Assembly Behavior
The adsorption of surfactants at interfaces and their self-assembly into structures like micelles are governed by a delicate balance of thermodynamic forces. Theoretical models provide a framework for understanding and predicting these behaviors for this compound.
The adsorption of this compound at an interface, such as the air-water or oil-water interface, can be described by adsorption isotherms like the Langmuir or Freundlich models. osti.gov These models relate the concentration of the surfactant in the bulk solution to the amount adsorbed at the interface. More advanced theoretical approaches, such as the Gibbs adsorption equation, connect the surface tension of the solution to the surface excess concentration of the surfactant. nih.gov For a branched-chain surfactant like this compound, the larger cross-sectional area of the tail group compared to a linear chain would be expected to result in a lower maximum surface excess concentration (Γ_max).
The self-assembly of this compound into micelles in aqueous solution is a cooperative process driven primarily by the hydrophobic effect. nih.gov Theoretical models of micellization aim to predict the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. The structure of the hydrophobic tail plays a significant role in determining the CMC. Generally, branched chains lead to a higher CMC compared to linear chains of the same carbon number due to less efficient packing in the micellar core. mdpi.com
The shape and size of the resulting micelles can be predicted using the concept of the critical packing parameter (CPP), which relates the volume of the hydrophobic tail (v), the area of the headgroup at the micelle-water interface (a_0), and the maximum effective length of the tail (l_c). The branching in the this compound tail would increase 'v' and potentially 'a_0' due to steric hindrance, influencing the CPP and thus the preferred aggregate morphology (e.g., spherical, cylindrical, or lamellar). osti.gov
Predictive Studies for Structure-Function Relationships in Surfactant Systems
A major goal of computational and theoretical chemistry in surfactant science is to establish predictive structure-function relationships. mdpi.com By understanding how molecular features translate into macroscopic properties, it becomes possible to design new surfactants with tailored functionalities. For this compound, predictive studies would focus on how its branched structure influences its performance as a surfactant.
Quantitative Structure-Property Relationship (QSPR) models are a powerful tool in this regard. mdpi.comvt.eduliverpool.ac.uk QSPR models use statistical methods to correlate molecular descriptors (numerical representations of molecular structure) with experimental properties. For surfactants, QSPR models have been developed to predict properties like the CMC, surface tension at the CMC (γ_CMC), and foaming ability. mdpi.com For this compound, relevant descriptors would include topological indices that capture the degree of branching, as well as quantum chemically derived descriptors related to the polarity of the amine headgroup.
Molecular modeling can also be used to predict how the branched structure of this compound affects its interaction with other components in a formulation, such as polymers or other surfactants. MD simulations, for instance, could be used to study the structure of mixed micelles containing this compound and another surfactant, providing insights into synergistic or antagonistic effects. researchgate.net
The ultimate aim of these predictive studies is to create a computational framework that can accelerate the design and optimization of surfactant-based products. By being able to reliably predict the performance of a molecule like this compound from its structure alone, the need for extensive and time-consuming experimental screening can be significantly reduced.
Environmental Fate and Transformation Research of Isoheptadecylamine
Biotic Transformation Mechanisms and Microbial Interactions in Aqueous and Soil Systems
Biotic transformation, or biodegradation, is expected to be the primary degradation pathway for isoheptadecylamine in the environment. Studies on other long-chain alkylamines have shown that they can be utilized by various microorganisms as a source of carbon and nitrogen. nih.govoup.comnih.gov
The proposed general pathway for the aerobic biodegradation of primary long-chain alkylamines in soil and aqueous systems involves the following steps: oup.comnih.gov
Oxidative Deamination: The degradation is initiated by an alkylamine dehydrogenase enzyme, which cleaves the C-N bond to yield the corresponding aldehyde (isoheptadecanal) and ammonia (B1221849). nih.gov
Aldehyde Oxidation: The resulting aldehyde is rapidly oxidized by an aldehyde dehydrogenase to the corresponding fatty acid (isoheptadecanoic acid). oup.com
Beta-Oxidation: The fatty acid then enters the beta-oxidation pathway, where it is sequentially broken down to produce acetyl-CoA, which can then be completely mineralized to carbon dioxide and water through the citric acid cycle.
Under anaerobic conditions, long-chain alkylamines can also be degraded. For instance, denitrifying bacteria such as Pseudomonas stutzeri have been shown to mineralize primary fatty amines with alkyl chains ranging from C4 to C18, using them as the sole source of carbon, nitrogen, and energy. nih.govoup.com The proposed anaerobic degradation pathway is similar to the aerobic one, starting with the cleavage of the C-N bond to form an aldehyde, followed by oxidation to a fatty acid. oup.com
The iso- structure of this compound (a methyl group on the second to last carbon) may influence the rate of biodegradation compared to its linear counterpart, but it is still expected to be biodegradable. The microorganisms responsible for this degradation are common in soil and wastewater treatment systems. oup.comnih.gov
Environmental Partitioning and Transport Behavior Studies
The environmental partitioning and transport of this compound are dictated by its physicochemical properties, such as its water solubility, vapor pressure, and its tendency to sorb to soil and sediment.
Soil and Sediment Adsorption: Long-chain aliphatic amines are cationic surfactants that are expected to be positively charged at environmentally relevant pH levels. canada.ca This positive charge leads to strong sorption to negatively charged surfaces such as soil organic matter, clay particles, and sediments. canada.ca The primary mechanism of sorption is likely a combination of hydrophobic interactions of the long alkyl chain and electrostatic interactions between the protonated amine group and the negatively charged sites on soil and sediment particles.
The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. chemsafetypro.comucanr.edu A high Koc value indicates strong adsorption to soil and low mobility. While an experimental Koc value for this compound is not available, it is expected to be high due to its long, branched alkyl chain. For risk assessment of long-chain aliphatic amines, alternative parameters like the solids-water distribution coefficient (Kd) and a cation-specific organic carbon-water distribution coefficient (Koc-cation) may be more appropriate to characterize their distribution. canada.ca
Table 6.2: Estimated Partitioning Behavior of this compound
| Parameter | Predicted Value/Behavior | Implication for Environmental Transport |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | High | Low mobility in soil; will tend to remain in the soil layer where it is introduced. |
| Henry's Law Constant (H) | Low (estimated) | Low volatility from water surfaces. |
| Water Solubility | Low | Will preferentially partition to solid phases (soil, sediment) rather than remaining in the aqueous phase. |
Volatilization: The potential for a chemical to volatilize from water to air is described by its Henry's Law constant. wikipedia.orgcopernicus.org Specific data for this compound is not available, but long-chain amines generally have low vapor pressure and low to moderate water solubility, which would suggest a low Henry's Law constant. Therefore, volatilization from water or moist soil surfaces is not expected to be a significant transport pathway.
Modeling and Simulation of Environmental Distribution and Persistence
Multimedia environmental models, such as fugacity models, are used to predict the environmental distribution and persistence of chemicals. ulisboa.ptwikipedia.org These models use a chemical's physicochemical properties, degradation rates, and emission information to estimate its concentration in different environmental compartments like air, water, soil, and sediment.
A Level III fugacity model, for instance, could be used to simulate the steady-state, non-equilibrium distribution of this compound. To run such a model, the following input parameters would be required:
Physicochemical properties: Molecular weight, water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil organic carbon-water partition coefficient (Koc).
Degradation rates: Half-lives in air, water, soil, and sediment.
Emission rates into different environmental compartments.
Given the lack of experimentally determined values for many of these parameters for this compound, Quantitative Structure-Activity Relationship (QSAR) models could be used to estimate them based on the chemical's structure. researchgate.netqsardb.org
Based on its expected properties (high Koc, low volatility, and susceptibility to biodegradation), a fugacity model would likely predict that this compound, when released to the environment, would predominantly partition to soil and sediment. canada.ca Its persistence would be primarily determined by the rate of biodegradation in these compartments. The model would also likely show that long-range transport via air or water is limited.
Advanced Characterization Techniques in Isoheptadecylamine Research
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in determining the molecular structure and assessing the purity of isoheptadecylamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer unique insights into its chemical makeup.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. solubilityofthings.com In the IR spectrum of this compound, characteristic absorption bands for the N-H stretching vibrations of the primary amine group would be expected in the region of 3300-3500 cm⁻¹. The C-H stretching and bending vibrations of the alkyl chain would also be prominent. The absence of certain peaks can confirm the purity of the sample, indicating the lack of impurities with other functional groups. tutorchase.com
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. nih.gov For this compound, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of alkyl fragments, providing further evidence for the branched structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. sciex.com
A summary of expected spectroscopic data for this compound is presented in Table 1.
| Spectroscopic Technique | Expected Observations for this compound | Information Gained |
| ¹H NMR | Complex multiplet signals for alkyl protons, a signal for the -NH₂ protons. | Connectivity of protons, isomeric structure confirmation. |
| ¹³C NMR | Distinct signals for each carbon atom in the isoheptadecyl chain and the carbon attached to the amine group. | Carbon skeleton structure, number of non-equivalent carbons. |
| IR Spectroscopy | N-H stretching bands (approx. 3300-3500 cm⁻¹), C-H stretching and bending bands. | Presence of primary amine and alkyl functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, characteristic fragmentation pattern. | Molecular weight confirmation, structural information from fragmentation. |
Table 1: Anticipated Spectroscopic Data for the Characterization of this compound. This table is based on general principles of spectroscopy as specific experimental data for this compound was not available in the search results.
Chromatographic Methods for Analysis and Separation of this compound and its Derivatives
Chromatographic techniques are essential for separating this compound from reaction mixtures, analyzing its purity, and separating its various isomers or derivatives. theseus.firesearchgate.net
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound, being a long-chain amine, may require derivatization to increase its volatility and improve peak shape. wikipedia.org GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for both qualitative and quantitative analysis. researchgate.net The retention time in GC is a key parameter for identification, while the peak area allows for quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of less volatile compounds. mdpi.com For this compound, reversed-phase HPLC with a C18 column would likely be employed, where the separation is based on the hydrophobicity of the molecule. waters.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve good separation. A UV detector might be used if the amine is derivatized with a UV-absorbing group, or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could be utilized. researchgate.net
The separation of different isomers of this compound can be particularly challenging and may require high-resolution chromatographic techniques or specialized chiral columns if enantiomeric separation is needed. theseus.fi
Microscopic and Imaging Techniques for Interfacial and Colloidal Structure Studies
Microscopic techniques are invaluable for studying the behavior of this compound at interfaces and in colloidal systems, particularly in its applications as a surfactant.
Atomic Force Microscopy (AFM) can be used to visualize the structure of this compound films at the nanoscale. For instance, Langmuir-Blodgett films of amphiphilic molecules can be transferred to a solid substrate and imaged with AFM to reveal details about molecular packing and domain formation. nih.govnih.govmdpi.com Such studies on this compound could provide insights into how it forms monolayers at air-water or oil-water interfaces, which is crucial for its function in emulsions and foams. biolinscientific.com
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of materials. researchgate.net In the context of this compound, SEM could be used to study the structure of solid formulations containing this compound or to visualize the morphology of colloidal particles stabilized by it. nasa.govarxiv.org
These imaging techniques provide direct visual evidence of the supramolecular structures formed by this compound, which is essential for understanding its performance in various applications.
Electrochemical Methods for Surface and Solution Behavior Investigations
Electrochemical methods can be employed to investigate the interfacial behavior and redox properties of this compound, especially in its role as a surfactant or corrosion inhibitor.
Cyclic Voltammetry (CV) is a technique used to study the electrochemical behavior of substances. nih.gov While this compound itself is not typically redox-active, its adsorption on an electrode surface can be studied by observing changes in the CV of a known redox probe or by changes in the capacitive current. utexas.edumdpi.com The formation of this compound films on electrode surfaces can passivate the electrode and inhibit electrochemical reactions, a property relevant to corrosion protection. researchgate.net
The critical micelle concentration (CMC) of this compound, a key parameter for surfactants, can also be determined using electrochemical methods by monitoring changes in conductivity or the electrochemical response of a probe that partitions into the micelles.
A summary of the application of these advanced characterization techniques is provided in Table 2.
| Technique Category | Specific Method | Application in this compound Research |
| Spectroscopy | NMR, IR, Mass Spectrometry | Structural elucidation, purity assessment, functional group identification, molecular weight determination. |
| Chromatography | GC, HPLC | Separation of isomers and derivatives, purity analysis, quantitative analysis. |
| Microscopy | AFM, SEM | Visualization of interfacial films, study of colloidal structures, morphological analysis. |
| Electrochemistry | Cyclic Voltammetry | Investigation of interfacial adsorption, corrosion inhibition properties, CMC determination. |
Table 2: Overview of Advanced Characterization Techniques for this compound Research. This table summarizes the potential applications of various analytical methods based on general scientific principles, as specific research findings for this compound were limited in the provided search results.
Future Research Directions and Potential Academic Applications
Exploration of Novel Applications in Materials Science and Engineering
The distinct structure of isoheptadecylamine, featuring a C17 branched alkyl chain, makes it a promising candidate for advanced materials. The branched nature can introduce steric hindrance and disrupt close packing, influencing the properties of self-assembled monolayers (SAMs) and polymer matrices.
Future research could focus on:
Surface Modification: Investigating the use of this compound to functionalize surfaces, creating hydrophobic or specifically reactive coatings. The branched structure could lead to less crystalline and more fluidic SAMs compared to their linear counterparts, which may be advantageous for applications requiring dynamic surfaces.
Polymer Additives: Exploring its role as a modifier in polymer systems. The long alkyl chain can act as an internal plasticizer, while the amine group can interact with polymer backbones or other additives. This could be useful in tailoring the mechanical and thermal properties of various polymers.
Nanoparticle Synthesis: Utilizing this compound as a capping agent in the synthesis of nanoparticles. The branched chain could provide enhanced stability and dispersibility of nanoparticles in nonpolar solvents, a crucial factor in the development of nanocomposites and advanced optical materials.
Investigation as a Component in Advanced Chemical Catalysis
Amines are fundamental in various catalytic processes, acting as catalysts, ligands, or reactants. The sterically hindered nature of this compound could be exploited in specialized catalytic systems.
Potential research areas include:
Organocatalysis: The steric bulk of the isoheptadecyl group could impart unique selectivity in organocatalytic reactions. Its potential as a base catalyst in reactions like Michael additions or aldol condensations, where stereocontrol is critical, warrants investigation.
Ligand Synthesis: The amine functionality allows for its modification into more complex ligands for transition metal catalysis. The long, branched alkyl chain could enhance the solubility of metal complexes in nonpolar media and influence the electronic and steric environment of the catalytic center, potentially leading to novel reactivity and selectivity. nih.govspringernature.com A key area of research is the synthesis of α-branched amines through catalytic processes that form both C-C and C-N bonds at the branch site in a single step. nih.govresearchgate.net
Phase-Transfer Catalysis: Long-chain amines can function as phase-transfer catalysts. The lipophilicity of the isoheptadecyl group would facilitate the transport of anionic reagents from an aqueous phase to an organic phase, and the branched structure might influence the efficiency and selectivity of this process.
Development of Green Chemistry Approaches for this compound Synthesis and Application
With a growing emphasis on sustainability, developing environmentally benign methods for the synthesis and application of chemicals is paramount. mdpi.comjocpr.compharmacyjournal.org Future research on this compound is likely to be heavily influenced by the principles of green chemistry. jocpr.comresearchgate.netjddhs.com
Key research directions are:
Renewable Feedstocks: Investigating synthetic routes that utilize renewable resources is a primary goal. rsc.org The production of amines from biomass is a growing field of interest, with a particular focus on the amination of bio-based alcohols. rsc.org Biocatalytic approaches, using enzymes like lipases, carboxylic acid reductases, and transaminases, offer a promising pathway for the synthesis of fatty amines directly from renewable triglycerides and oils. nih.gov
Catalytic Amination: Developing efficient heterogeneous catalysts for the amination of corresponding alcohols (e.g., isoheptadecanol) derived from renewable sources is a significant area of research. rsc.orgrsc.org This avoids the use of stoichiometric and often hazardous reagents common in traditional amine synthesis. rsc.org
Sustainable Solvents: The use of green solvents such as water, supercritical CO2, or bio-based solvents in the synthesis and application of this compound can significantly reduce the environmental footprint. jocpr.com Deep eutectic solvents (DESs) are also emerging as environmentally friendly substitutes for traditional solvents and can even act as catalysts in amine synthesis. mdpi.com
Potential Investigation as Corrosion Inhibitors for Metal Surfaces
Long-chain aliphatic amines are well-known for their ability to inhibit corrosion on metal surfaces, particularly in acidic environments. google.comresearchgate.net They function by adsorbing onto the metal surface and forming a protective hydrophobic layer.
Future academic inquiry could explore:
Mechanism of Inhibition: Detailed studies on the adsorption mechanism of this compound on various metal surfaces, such as steel. The branched structure may influence the packing density and orientation of the molecules in the protective film, potentially enhancing corrosion resistance compared to linear amines. fineamin.com The interaction between the amine's nitrogen atom and the metal surface is a key factor in forming this protective barrier. fineamin.com
Formulation Development: Investigating this compound as a component in advanced corrosion inhibitor formulations. watertechnologies.com Its synergistic effects when combined with other inhibitors, such as imidazolines or phosphate esters, could lead to highly effective and persistent protection in industrial applications like oil and gas pipelines or water treatment systems. google.comfineamin.com
Environmental Performance: Assessing the environmental impact and biodegradability of this compound-based corrosion inhibitors. Developing "green" corrosion inhibitors from natural extracts or readily biodegradable compounds is a significant research trend. mdpi.com
Q & A
Q. What are the standard protocols for synthesizing isoheptadecylamine, and how can its structural purity be verified experimentally?
this compound synthesis typically involves reductive amination or alkylation of primary amines. To ensure structural fidelity, researchers should follow protocols from authoritative journals (e.g., Journal of Organic Chemistry) that detail reaction conditions (e.g., solvent, temperature, catalyst). Purity verification requires spectroscopic characterization: ¹H/¹³C NMR for functional group analysis, FTIR for bond vibration confirmation, and mass spectrometry for molecular weight validation. Cross-referencing spectral data with computational predictions (e.g., DFT simulations) enhances accuracy .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
High-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection is preferred for quantification due to its sensitivity. For complex biological or environmental samples, LC-MS/MS provides higher specificity by isolating molecular ions and fragment patterns. Calibration curves using synthetic standards must be validated for linearity (R² > 0.99) and recovery rates (85–115%) to minimize matrix interference .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Stability studies should follow ICH guidelines Q1A(R2) , testing degradation under thermal (40–60°C), photolytic (UV exposure), and hydrolytic (pH 3–9) conditions. Use accelerated stability testing with periodic sampling (0, 1, 3, 6 months) analyzed via HPLC. Degradation products are identified via HRMS and NMR , with kinetic modeling (e.g., Arrhenius equation) predicting shelf-life .
Q. What strategies ensure a comprehensive literature review on this compound’s physicochemical properties?
Utilize specialized databases: SciFinder for chemical data, Web of Science for citation tracking, and Reaxys for reaction pathways. Filter results using Boolean operators (e.g., "this compound AND solubility") and prioritize peer-reviewed journals. Critical appraisal should note inconsistencies in reported values (e.g., melting points) and validate methods through replication .
Q. How should researchers design experiments to evaluate this compound’s solubility and partition coefficients?
Employ the shake-flask method for solubility: dissolve this compound in water-saturated octanol/water systems, equilibrate, and quantify phases via HPLC. For partition coefficients (log P), validate results against computational models (e.g., XLogP3 ) and report deviations. Include controls (e.g., reference compounds) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological activity be systematically resolved?
Contradictions often arise from assay variability (e.g., cell lines, endpoint measurements). Conduct meta-analysis to identify methodological outliers, then replicate key studies under standardized conditions (e.g., CCLE cell lines , fixed incubation periods). Use Bland-Altman plots to assess agreement between datasets and apply statistical models (e.g., mixed-effects regression) to account for inter-lab variability .
Q. What experimental and computational approaches optimize this compound’s reaction yield in large-scale syntheses?
Apply Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to model interactions and predict optimal conditions. Validate with scale-up trials (1–10 mmol) and compare yields to small-scale batches. Computational tools (e.g., Aspen Plus ) simulate mass/heat transfer effects for industrial translation .
Q. How do structural modifications of this compound influence its surfactant properties in nanomaterial synthesis?
Systematically vary alkyl chain length/branching and amine group position. Characterize properties via surface tension measurements (Du Noüy ring method) and dynamic light scattering (DLS) for micelle size. Correlate findings with molecular dynamics simulations to predict packing behavior at interfaces. Compare results to existing surfactants (e.g., CTAB) to benchmark performance .
Q. What mechanistic insights explain this compound’s degradation pathways under oxidative stress?
Use electron paramagnetic resonance (EPR) to detect radical intermediates during oxidation. Track degradation kinetics via UV-Vis spectroscopy and identify products via GC-MS . Computational studies (e.g., DFT ) model transition states and activation energies. Compare pathways under aerobic vs. anaerobic conditions to elucidate oxygen’s role .
Q. How can machine learning models predict this compound’s environmental toxicity using limited experimental data?
Train models on curated datasets (e.g., ECOTOX ) using descriptors like log P, molecular weight, and topological polar surface area. Validate with k-fold cross-validation and external test sets. Address data scarcity via transfer learning (e.g., pre-training on amine toxicity data). Uncertainty quantification (e.g., Monte Carlo dropout ) enhances reliability for regulatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
